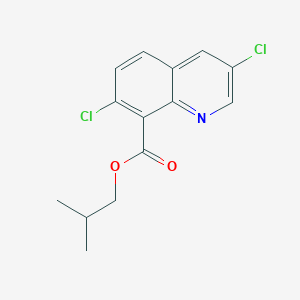
2-Methylpropyl 3,7-dichloroquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of isobutyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: Isobutyl 3,7-dichloroquinoline-8-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of isobutyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Isobutyl 3,7-dichloroquinoline-8-carboxylate can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide known for its selective action against certain weed species.
Chloroquine: An antimalarial drug with a well-established mechanism of action.
Quinoline-8-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: Isobutyl 3,7-dichloroquinoline-8-carboxylate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
381686-75-5 |
|---|---|
Fórmula molecular |
C14H13Cl2NO2 |
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
2-methylpropyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8(2)7-19-14(18)12-11(16)4-3-9-5-10(15)6-17-13(9)12/h3-6,8H,7H2,1-2H3 |
Clave InChI |
RRFWOGWLJIBHIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)

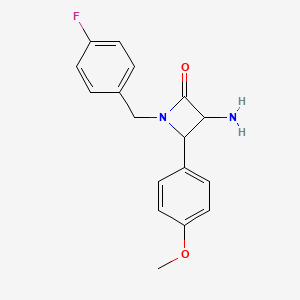
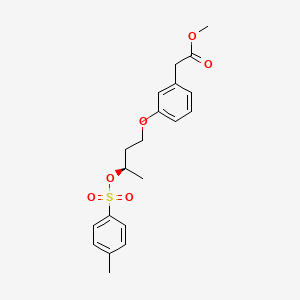
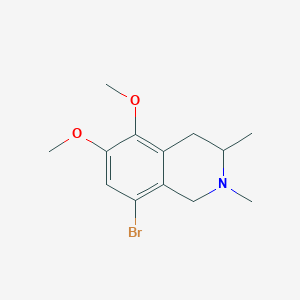
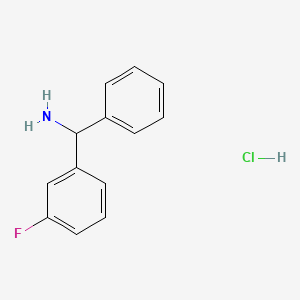


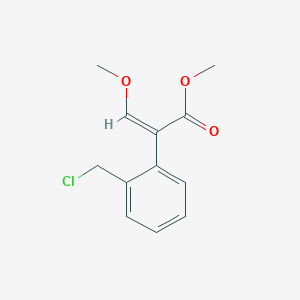
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid](/img/structure/B15062423.png)
![Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15062433.png)
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
